molecular formula C31H34N4O2 B1666966 (3z)-N-Ethyl-N-Methyl-2-Oxo-3-(Phenyl{[4-(Piperidin-1-Ylmethyl)phenyl]amino}methylidene)-2,3-Dihydro-1h-Indole-6-Carboxamide CAS No. 334951-90-5

(3z)-N-Ethyl-N-Methyl-2-Oxo-3-(Phenyl{[4-(Piperidin-1-Ylmethyl)phenyl]amino}methylidene)-2,3-Dihydro-1h-Indole-6-Carboxamide

Cat. No. B1666966
M. Wt: 494.6 g/mol
InChI Key: MUSRTIADFPCYTQ-ZIADKAODSA-N
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Description

BIBF0775 is an inhibitor of the transforming growth factor β receptor I (TGFβRI). X-ray structure analysis showed that BIBF0775 soaked into the kinase domain of TGFβRI.

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

The compound is similar to indole-2-carboxamides, which have been researched for their role as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds, including a potent CB1 allosteric modulator, exhibit specific structural requirements for effective modulation, impacting binding affinity and cooperativity. This research could provide insights into the development of new therapeutic agents targeting the CB1 receptor (Khurana et al., 2014).

Glycine Transporter 1 Inhibition

Similar compounds have been identified as potent and orally available inhibitors of the Glycine Transporter 1 (GlyT1), a target of interest in central nervous system disorders. These inhibitors are characterized by their unique structural elements and demonstrate significant activity in increasing glycine levels in the brain (Yamamoto et al., 2016).

Novel Mannich Bases

Research into novel Mannich bases bearing a pyrazolone moiety, which includes synthesis involving piperidine, has been conducted. These compounds were analyzed for their electrochemical behavior, which can be relevant in various chemical and pharmaceutical applications (Naik et al., 2013).

Corrosion Inhibition Studies

A study on 3-amino alkylated indoles, which share structural similarities, demonstrated their effectiveness as corrosion inhibitors in acidic environments. These compounds, including variants with a piperidine ring, showed high inhibition efficiency, potentially guiding the development of new corrosion inhibitors (Verma et al., 2016).

Anti-inflammatory and Antimicrobial Activities

Research on related compounds has explored their potential anti-inflammatory and antimicrobial activities. This includes the reaction of specific enaminones with various nucleophiles, including piperidine, to yield compounds with significant biological activities (Ahmed, 2017).

Anti-angiogenic and DNA Cleavage Properties

A series of novel N-substituted piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. These compounds blocked blood vessel formation and showed potential as anticancer agents, suggesting the relevance of similar structures in cancer research (Kambappa et al., 2017).

properties

IUPAC Name

N-ethyl-2-hydroxy-N-methyl-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQSLTZPBLZNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3z)-N-Ethyl-N-Methyl-2-Oxo-3-(Phenyl{[4-(Piperidin-1-Ylmethyl)phenyl]amino}methylidene)-2,3-Dihydro-1h-Indole-6-Carboxamide
Reactant of Route 2
Reactant of Route 2
(3z)-N-Ethyl-N-Methyl-2-Oxo-3-(Phenyl{[4-(Piperidin-1-Ylmethyl)phenyl]amino}methylidene)-2,3-Dihydro-1h-Indole-6-Carboxamide
Reactant of Route 3
Reactant of Route 3
(3z)-N-Ethyl-N-Methyl-2-Oxo-3-(Phenyl{[4-(Piperidin-1-Ylmethyl)phenyl]amino}methylidene)-2,3-Dihydro-1h-Indole-6-Carboxamide
Reactant of Route 4
Reactant of Route 4
(3z)-N-Ethyl-N-Methyl-2-Oxo-3-(Phenyl{[4-(Piperidin-1-Ylmethyl)phenyl]amino}methylidene)-2,3-Dihydro-1h-Indole-6-Carboxamide
Reactant of Route 5
Reactant of Route 5
(3z)-N-Ethyl-N-Methyl-2-Oxo-3-(Phenyl{[4-(Piperidin-1-Ylmethyl)phenyl]amino}methylidene)-2,3-Dihydro-1h-Indole-6-Carboxamide
Reactant of Route 6
Reactant of Route 6
(3z)-N-Ethyl-N-Methyl-2-Oxo-3-(Phenyl{[4-(Piperidin-1-Ylmethyl)phenyl]amino}methylidene)-2,3-Dihydro-1h-Indole-6-Carboxamide

Citations

For This Compound
2
Citations
CG Sanchez, SV Molinski, R Gongora… - Arthritis & …, 2018 - Wiley Online Library
Objective Transforming growth factor β1 ( TGF β1) is considered a key factor in fibrogenesis, and blocking TGF β1 signaling pathways diminishes fibrogenesis in animal models. The …
AA Ogunjimi, E Zeqiraj, DF Ceccarelli, F Sicheri… - Cellular signalling, 2012 - Elsevier
Transforming growth factor-β (TGFβ) receptor kinase inhibitors have a great therapeutic potential. SB431542 is one of the mainly used kinase inhibitors of the TGFβ/Activin pathway …
Number of citations: 55 www.sciencedirect.com

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